

Navigating the Synthesis Landscape: A Technical Safety Guide to 2-Chloroquinoxaline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloroquinoxaline

Cat. No.: B048734

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

2-Chloroquinoxaline is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules, including potential therapeutics in oncology and infectious diseases. Its reactivity, however, necessitates a thorough understanding of its health and safety profile to ensure safe handling in the laboratory and during scale-up operations. This in-depth technical guide provides comprehensive health and safety information for **2-chloroquinoxaline**, including its physicochemical properties, known hazards, handling procedures, and relevant toxicological data, presented in a format tailored for the scientific community.

Physicochemical and Toxicological Profile

A summary of the key physicochemical and toxicological properties of **2-chloroquinoxaline** is presented below. It is important to note that while specific oral, dermal, and inhalation toxicity data (LD50/LC50) for **2-chloroquinoxaline** are not readily available in the public domain, the GHS classification indicates significant acute toxicity. Data for the closely related compound, 2,3-dichloroquinoxaline, is provided for context.

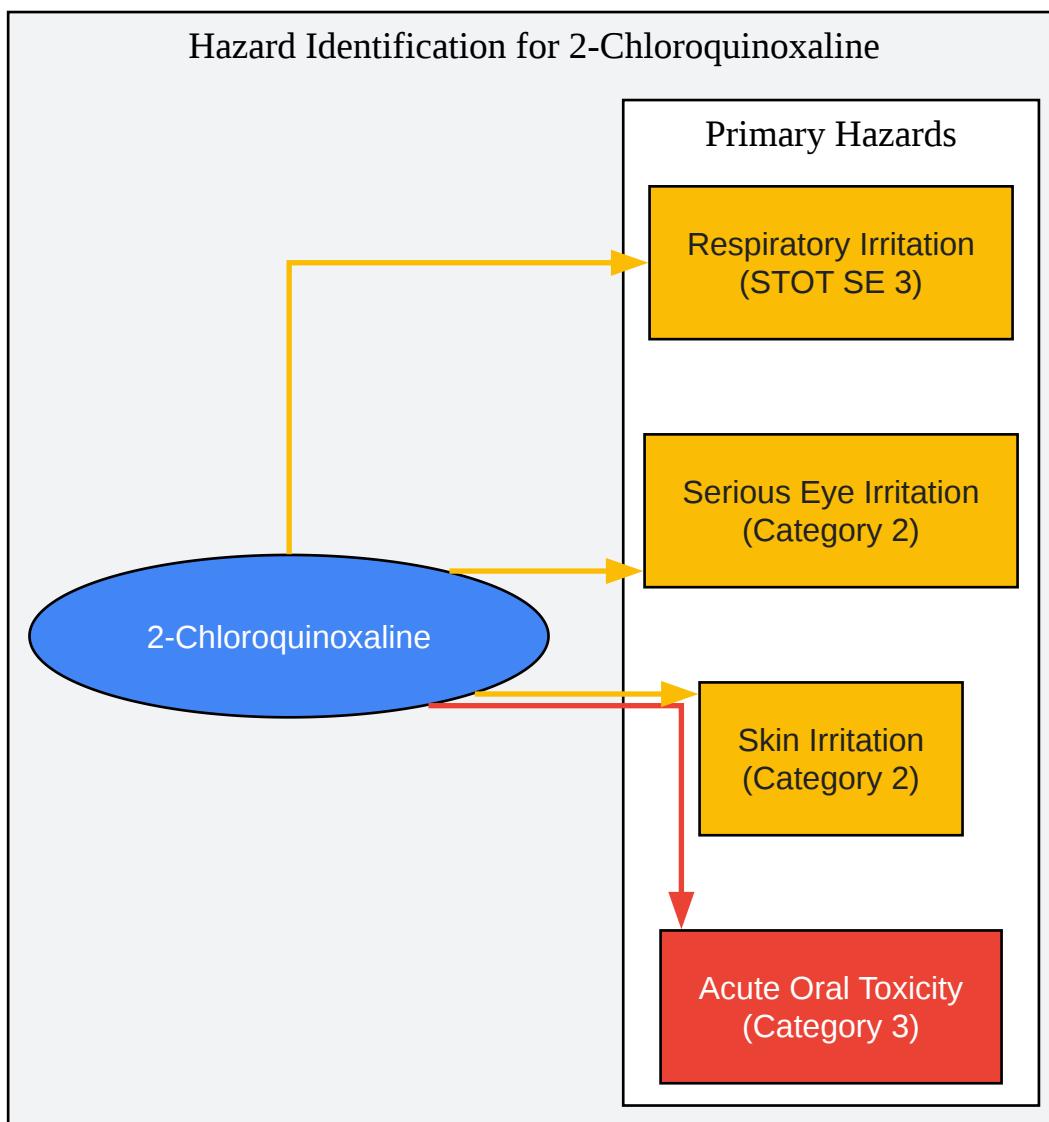
Table 1: Physicochemical Properties of **2-Chloroquinoxaline**

Property	Value	Reference(s)
CAS Number	1448-87-9	[1] [2]
Molecular Formula	C ₈ H ₅ CIN ₂	[1]
Molecular Weight	164.59 g/mol	[1]
Appearance	White to light gray or brown crystalline powder	[3]
Melting Point	47-50 °C	
Boiling Point	100 °C at 1.4 mmHg	
Solubility	Sparingly soluble in water.	[2]

Table 2: Toxicological Data for **2-Chloroquinoxaline** and Related Compounds

Compound	Test	Species	Route	Value	GHS Category	Reference(s)
2-Chloroquinoxaline	-	-	Oral	Toxic if swallowed	Acute Toxicity 3	[1]
2-Chloroquinoxaline	-	-	Dermal	-	-	
2-Chloroquinoxaline	-	-	Inhalation	May cause respiratory irritation	STOT SE 3	[1]
2,3-Dichloroquinoxaline	LD50	Rat	Oral	195 mg/kg	-	[4]

Table 3: In Vitro Cytotoxicity of Quinoxaline Derivatives

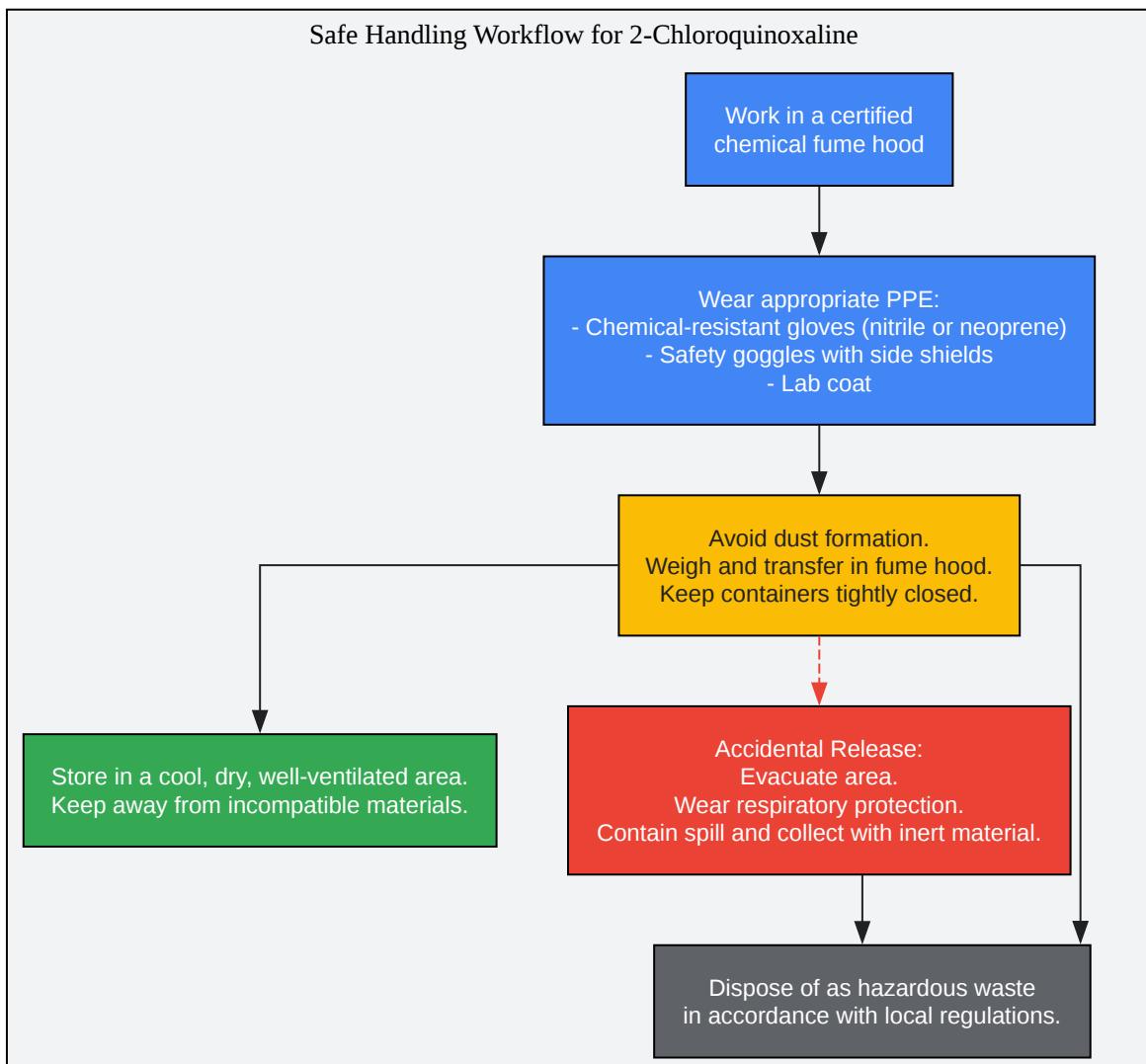

Derivative Class	Cancer Cell Line	IC50 (μM)	Reference(s)
2-Chloro-4-anilinoquinazoline-chalcones	K-562 (Leukemia)	0.622 - 1.81	[5]
2-Chloro-4-anilinoquinazoline-chalcones	RPMI-8226 (Leukemia)	0.622 - 1.81	[5]
2-Chloro-4-anilinoquinazoline-chalcones	HCT-116 (Colon Cancer)	0.622 - 1.81	[5]
2-Chloro-4-anilinoquinazoline-chalcones	LOX IMVI (Melanoma)	0.622 - 1.81	[5]
2-Chloro-4-anilinoquinazoline-chalcones	MCF7 (Breast Cancer)	0.622 - 1.81	[5]
2,3,6-Trisubstituted quinoxaline	A549/Wnt2 (Non-small-cell lung cancer)	~10	[5]

Hazard Identification and GHS Classification

2-Chloroquinoxaline is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications based on aggregated data.[\[1\]](#)

- Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[\[1\]](#)
- Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[\[1\]](#)
- Serious Eye Damage/Eye Irritation (Category 2): H319 - Causes serious eye irritation.[\[1\]](#)
- Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation: H335 - May cause respiratory irritation.[\[1\]](#)

The following diagram summarizes the key hazards associated with **2-chloroquinoxaline**.



[Click to download full resolution via product page](#)

Hazard identification summary for **2-Chloroquinoxaline**.

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling **2-chloroquinoxaline**. The following workflow outlines the essential steps for safe handling.

[Click to download full resolution via product page](#)

A logical workflow for the safe handling of **2-Chloroquinoxaline**.

First Aid Measures

In the event of exposure to **2-chloroquinoxaline**, immediate and appropriate first aid is crucial.

- If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
- In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3]
- In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
- If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3]

Experimental Protocols for Safety Assessment

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are used to assess the hazards of chemical substances. The following are descriptions of the relevant OECD guidelines for the known hazards of **2-chloroquinoxaline**.

Acute Oral Toxicity - OECD Test Guideline 423

This method is used to estimate the acute oral toxicity (LD50) of a substance.

- Principle: A stepwise procedure is used with a limited number of animals per step. The substance is administered orally to a group of animals at a defined dose. The animals are observed for a defined period, and the number of mortalities is recorded. The results from this initial group determine the dose for the next group of animals, if necessary.
- Procedure:
 - Healthy, young adult rodents (typically rats) are used.
 - The test substance is administered in a single dose by gavage.

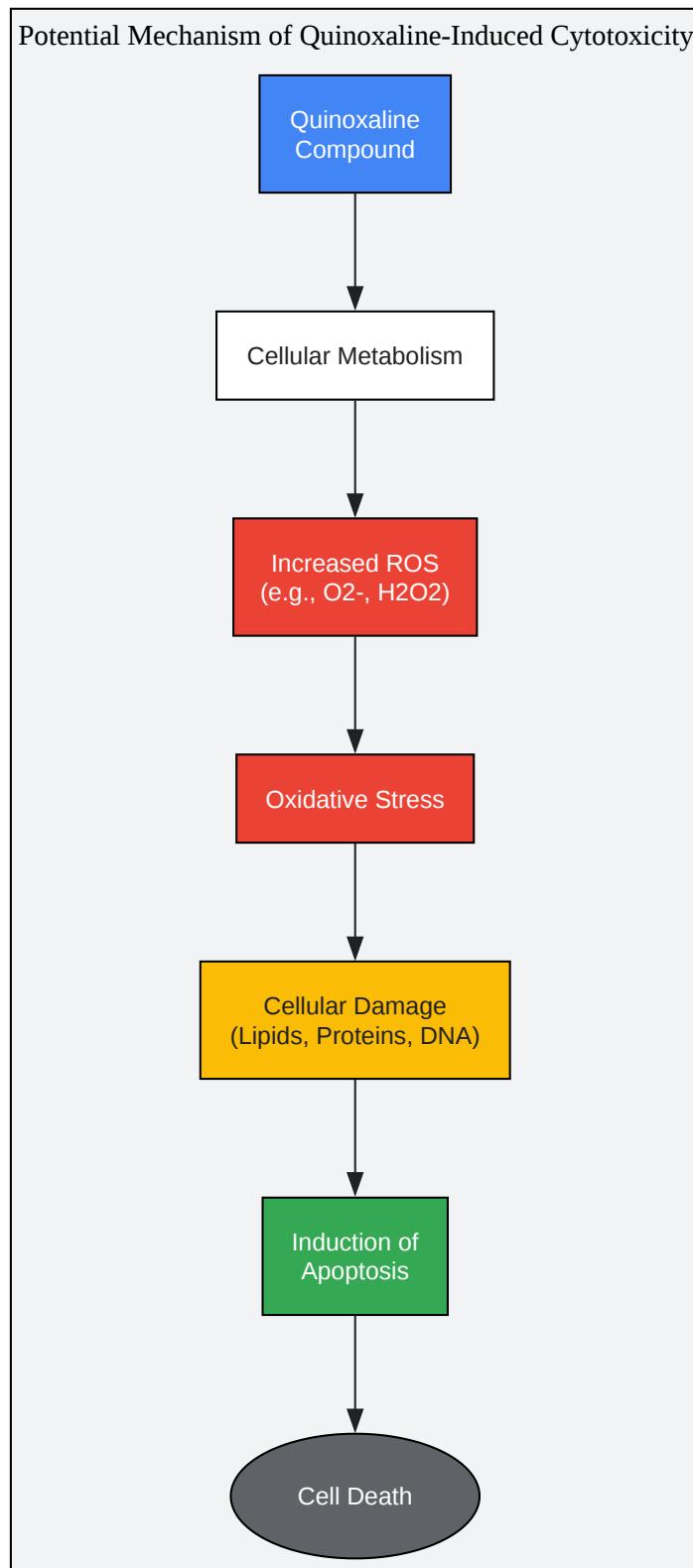
- Animals are observed for up to 14 days.
- Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior patterns.
- The weight of the animals is recorded weekly.
- All animals are subjected to a gross necropsy at the end of the observation period.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method - OECD Test Guideline 439

This in vitro method is used to assess the skin irritation potential of a chemical.[\[6\]](#)[\[7\]](#)

- Principle: The test chemical is applied topically to a reconstructed human epidermis (RhE) model. The irritant potential is determined by the relative mean viability of the RhE tissues after exposure to the test chemical compared to negative controls. Cell viability is typically measured using the MTT assay.[\[8\]](#)[\[9\]](#)
- Procedure:
 - Three replicate tissues are used for each test chemical and for the positive and negative controls.
 - The test chemical is applied to the surface of the RhE tissue.
 - After a defined exposure period, the chemical is removed by washing.
 - The tissues are incubated with MTT solution.
 - The formazan product is extracted from the tissues.
 - The optical density of the formazan extract is measured, and cell viability is calculated.
 - A chemical is identified as an irritant if the mean tissue viability is reduced to $\leq 50\%$ of the negative control.[\[9\]](#)

Acute Eye Irritation/Corrosion - OECD Test Guideline 405


This in vivo test is used to assess the potential of a substance to cause eye irritation or corrosion.[10][11]

- Principle: The test substance is applied in a single dose to one eye of an experimental animal (typically an albino rabbit), with the untreated eye serving as a control. The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[11][12]
- Procedure:
 - A single animal is used for the initial test.
 - The test substance is instilled into the conjunctival sac of one eye.
 - The eyes are examined at 1, 24, 48, and 72 hours after application.
 - Ocular lesions are scored according to a standardized system.
 - If a corrosive or severe irritant effect is observed, no further testing is performed. If the initial test results in mild or no irritation, a confirmatory test in up to two additional animals is conducted.[10][11]

Potential Toxicological Mechanisms and Signaling Pathways

While the specific toxicological mechanisms of **2-chloroquinoxaline** have not been extensively elucidated, studies on related quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, suggest that the induction of oxidative stress may play a critical role in their toxicity.[13][14] Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive intermediates. This can lead to cellular damage, including lipid peroxidation, protein damage, and DNA damage, ultimately triggering apoptotic cell death.

The following diagram illustrates a potential signaling pathway for quinoxaline-induced cytotoxicity mediated by oxidative stress.

[Click to download full resolution via product page](#)

A potential signaling pathway for quinoxaline-induced cytotoxicity.

Conclusion

2-Chloroquinoxaline is a valuable reagent in medicinal chemistry and drug development, but its handling requires a high degree of caution due to its acute toxicity and irritant properties. This guide provides a comprehensive overview of the available health and safety information, emphasizing the importance of appropriate engineering controls, personal protective equipment, and emergency preparedness. While specific quantitative toxicological data for **2-chloroquinoxaline** remains limited, the information on related compounds and standardized testing protocols provides a strong foundation for a robust safety assessment. Researchers and drug development professionals should use this guide as a resource to implement safe laboratory practices and to inform risk assessments when working with this and structurally related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloroquinoxaline | C8H5ClN2 | CID 238938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. uniube.br [uniube.br]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. biogalenys.com [biogalenys.com]
- 9. iivs.org [iivs.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. oecd.org [oecd.org]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. The critical role of oxidative stress in the toxicity and metabolism of quinoxaline 1,4-di-N-oxides in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Navigating the Synthesis Landscape: A Technical Safety Guide to 2-Chloroquinoxaline]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b048734#health-and-safety-information-for-handling-2-chloroquinoxaline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com